3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
Overview
Description
3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C14H17F2N3O3 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of fungicides that act by inhibiting succinate dehydrogenase (sdhi) .
Mode of Action
Compounds with similar structures have been known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain .
Biochemical Pathways
The inhibition of succinate dehydrogenase disrupts the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. In the case of succinate dehydrogenase inhibitors, the result is typically a disruption of energy metabolism, leading to cell death .
Biochemical Analysis
Biochemical Properties
3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain . The interaction between this compound and succinate dehydrogenase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can disrupt cellular respiration and energy production.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of succinate dehydrogenase by this compound can lead to an accumulation of succinate, which in turn can affect hypoxia-inducible factor (HIF) signaling pathways . This can result in changes in gene expression related to cellular adaptation to low oxygen conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of succinate dehydrogenase, leading to enzyme inhibition. This binding is facilitated by the unique structural features of the compound, including the difluoromethyl group and the pyrazolo[3,4-b]pyridine ring. The inhibition of succinate dehydrogenase can result in altered metabolic flux and changes in gene expression related to cellular energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to the compound can result in sustained inhibition of succinate dehydrogenase and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit succinate dehydrogenase without causing significant toxicity. At higher doses, toxic effects such as mitochondrial dysfunction and oxidative stress have been observed . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to cellular respiration and energy production. The compound interacts with enzymes such as succinate dehydrogenase, which plays a critical role in the tricarboxylic acid (TCA) cycle . By inhibiting succinate dehydrogenase, the compound can alter metabolic flux and affect the levels of metabolites such as succinate and fumarate.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its inhibitory activity and overall efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the mitochondrial compartment.
Properties
IUPAC Name |
3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propylpyrazolo[3,4-b]pyridin-7-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O3/c1-3-5-19-8(2)12-9(13(15)16)7-10(20)18(14(12)17-19)6-4-11(21)22/h7,13H,3-6H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRPAVVJEUNYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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